molecular formula C8H12N2 B1581957 2-Isobutylpyrazine CAS No. 29460-92-2

2-Isobutylpyrazine

Cat. No.: B1581957
CAS No.: 29460-92-2
M. Wt: 136.19 g/mol
InChI Key: YAIMUUJMEBJXAA-UHFFFAOYSA-N
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Description

2-Isobutylpyrazine is an organic compound belonging to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. It is characterized by a distinct aroma often described as earthy or green, reminiscent of bell peppers. This compound is naturally occurring and can be found in various plants, including grapes and bell peppers. It plays a significant role in the flavor and fragrance industry due to its potent odor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isobutylpyrazine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyrazine with isobutylamine under basic conditions. Another method includes the cyclization of 2-isobutyl-3-methoxypyrazine from leucine amide and glyoxal, followed by methylation .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques. The process typically involves the use of metal catalysts and controlled reaction conditions to ensure high yield and purity. The Maillard reaction, which involves the reaction of amino acids with reducing sugars, is also utilized in the production of pyrazine derivatives .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylpyrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it to dihydropyrazines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

Scientific Research Applications

2-Isobutylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Isobutylpyrazine stands out due to its specific isobutyl side chain, which imparts a unique aroma profile compared to other pyrazines. Its presence in natural products like bell peppers and its significant role in the flavor industry highlight its distinctiveness .

Properties

IUPAC Name

2-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(2)5-8-6-9-3-4-10-8/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIMUUJMEBJXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183668
Record name Isobutylpyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29460-92-2
Record name Isobutylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29460-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutylpyrazine
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Record name Isobutylpyrazine
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Record name Isobutylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is so special about the aroma of 2-isobutylpyrazine?

A1: this compound, particularly the isomer 3,5-dimethyl-2-isobutylpyrazine, possesses a unique aroma profile that makes it highly desirable in the food and fragrance industries. Described as reminiscent of cocoa and hazelnut, it also exhibits musky, animalic notes with hints of patchouli, vetiver, and menthol. [] This complex aroma profile allows it to add depth and warmth to a variety of products.

Q2: In what types of products can we find this compound?

A2: Due to its pleasant and versatile aroma, this compound finds application in a wide range of food and fragrance products. In the food industry, it's commonly used to enhance the flavor profile of chocolate, cocoa, baked goods, breakfast cereals, milk products, roasted and processed vegetables, soups, baked potatoes, sweet sauces, and mint flavors. [] In the fragrance industry, it serves as a valuable tool for both men's and women's fragrances, particularly in woody, chypre, oriental, and fougere compositions, adding depth and warmth to floral accords. []

Q3: Has this compound been found in nature?

A3: Yes, this compound isomers have been identified in several natural sources. For example, they are present in the skin and flesh of potato cultivars after baking. [] Interestingly, 3,6-dimethyl-2-isobutylpyrazine was also discovered in the headspace of unmated female digger wasps (Liris niger). This specific isomer elicits a strong response from the male antenna, suggesting its role as a potential pheromone. []

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